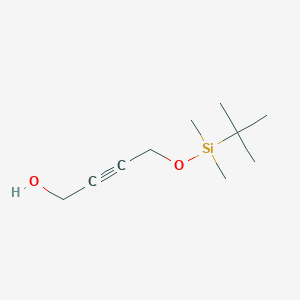

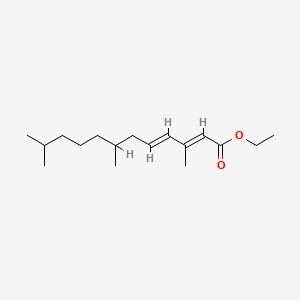

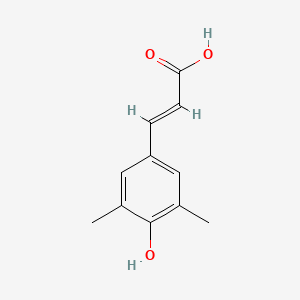

![molecular formula C5H6N2OS B1336931 4H,6H-噻吩[3,4-c]异噁唑-3-胺 CAS No. 884325-47-7](/img/structure/B1336931.png)

4H,6H-噻吩[3,4-c]异噁唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4H,6H-thieno[3,4-c]isoxazol-3-amine is a heterocyclic amine that is part of a broader class of compounds with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related heterocyclic compounds and their chemical properties, which can be extrapolated to understand the characteristics of 4H,6H-thieno[3,4-c]isoxazol-3-amine.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves cascade reactions and the use of metal catalysts. For instance, the synthesis of thieno[3,2-c]isoquinolines, which share a similar heterocyclic structure to 4H,6H-thieno[3,4-c]isoxazol-3-amine, is achieved through a cascade imination/intramolecular decarboxylative coupling process. This process utilizes a Pd-catalyst and is noted for producing excellent yields . This information suggests that the synthesis of 4H,6H-thieno[3,4-c]isoxazol-3-amine could potentially be optimized using similar palladium-catalyzed reactions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 4H,6H-thieno[3,4-c]isoxazol-3-amine is characterized by the presence of nitrogen and sulfur within a fused ring system. This structure is likely to influence the compound's reactivity and interaction with other molecules. The papers provided do not directly analyze the molecular structure of 4H,6H-thieno[3,4-c]isoxazol-3-amine, but they do discuss the importance of the heterocyclic framework in the compounds studied, which is relevant for understanding the chemical behavior of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic amines is highlighted in the provided papers. For example, the chemiluminescence derivatization reagent discussed in paper reacts selectively with amines to produce highly chemiluminescent derivatives. This indicates that 4H,6H-thieno[3,4-c]isoxazol-3-amine could also participate in selective reactions due to its amine group, potentially serving as a derivatization agent in analytical chemistry applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur can affect the compound's polarity, solubility, and stability. Although the papers do not provide specific data on 4H,6H-thieno[3,4-c]isoxazol-3-amine, they do offer insights into the properties of similar compounds. For instance, the chemiluminescent derivatives mentioned in paper are separated using reversed-phase liquid chromatography, suggesting that the compound may also exhibit properties amenable to chromatographic separation techniques.

科学研究应用

合成衍生物

- 4H,6H-噻吩[3,4-c]异噁唑-3-胺已被用于合成各种衍生化合物。例如,它与不同的活性甲基化合物反应,生成吡啶吡唑吡嘧啶衍生物,并且还可以产生咪唑并[1′,2′:1,5]吡唑并[3,4-b]吡啶衍生物 (Rateb, 2014)。

抗菌和抗真菌活性

- 从4H,6H-噻吩[3,4-c]异噁唑-3-胺衍生的新型杂环化合物已在体外进行了抗菌和抗真菌活性的筛选 (Awad, 1992)。

结构分析

- 已经分析了从4H,6H-噻吩[3,4-c]异噁唑-3-胺衍生的化合物的晶体结构,如5-氨基-3-甲基-1,2-噁唑-4-碳腈,以了解它们的分子排列 (Shoghpour et al., 2012)。

异喹啉和噻吩[3,2-c]异喹啉的合成

- 4H,6H-噻吩[3,4-c]异噁唑-3-胺参与了通过级联亚胺化/分子内脱羧偶联过程合成3H-吡唑并[3,4-c]异喹啉和噻吩[3,2-c]异喹啉 (Pandey et al., 2013)。

喹啉-4-胺的合成

- 这种化合物已被用于从取代的3-(2-硝基苯基)异噁唑合成喹啉-4-胺,使用还原杂环化过程 (Coffman et al., 2014)。

新型氨基酸的开发

- 4H,6H-噻吩[3,4-c]异噁唑-3-胺衍生物已被用于合成新型氨基酸。该过程涉及选择性芳基化和烷基化,导致非天然氨基酸的形成 (Pasunooti等,2015)。

偶氮染料的抗菌活性

- 4H,6H-噻吩[3,4-c]异噁唑-3-胺衍生物已被用于合成具有抗菌活性的偶氮染料,对革兰氏阳性细菌显示出有效性 (Banpurkar et al., 2018)。

属性

IUPAC Name |

4,6-dihydrothieno[3,4-c][1,2]oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-5-3-1-9-2-4(3)7-8-5/h1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGJMXCWYPBNBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(ON=C2CS1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429299 |

Source

|

| Record name | 4H,6H-thieno[3,4-c]isoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,6H-thieno[3,4-c]isoxazol-3-amine | |

CAS RN |

884325-47-7 |

Source

|

| Record name | 4H,6H-thieno[3,4-c]isoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

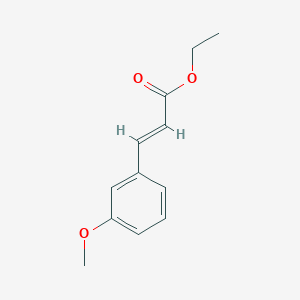

![[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate](/img/structure/B1336867.png)

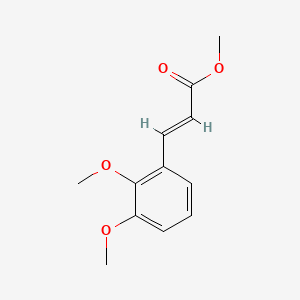

![4-Chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B1336878.png)